Cyclopentane, 1,2,4-tris(2-octyldodecyl)-
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Overview
Description
Cyclopentane, 1,2,4-tris(2-octyldodecyl)- is a multiply-alkylated cyclopentane (MAC) compound with the molecular formula C65H130 and a molecular weight of 911.73 g/mol . This compound is known for its unique structural properties, which make it an excellent candidate for various industrial and scientific applications, particularly in the field of lubrication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, 1,2,4-tris(2-octyldodecyl)- typically involves the alkylation of cyclopentane with 2-octyldodecyl groups. The reaction is carried out under controlled conditions to ensure the selective addition of the alkyl groups at the 1, 2, and 4 positions of the cyclopentane ring . The process may involve the use of catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
In industrial settings, the production of Cyclopentane, 1,2,4-tris(2-octyldodecyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality . The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, 1,2,4-tris(2-octyldodecyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or other reduced forms.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce simpler hydrocarbons .
Scientific Research Applications
Cyclopentane, 1,2,4-tris(2-octyldodecyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Cyclopentane, 1,2,4-tris(2-octyldodecyl)- exerts its effects is primarily through its interaction with surfaces at the molecular level. The long alkyl chains provide a hydrophobic barrier, reducing friction and wear between contacting surfaces . This mechanism is particularly beneficial in high-vacuum and high-temperature environments, such as those encountered in space .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane, 1,3,4-tris(2-octyldodecyl)-: Another multiply-alkylated cyclopentane with similar properties but different alkylation positions.
Cyclopentane, 1,2,3-tris(2-octyldodecyl)-: Similar structure with alkyl groups at different positions, affecting its chemical and physical properties.
Uniqueness
Cyclopentane, 1,2,4-tris(2-octyldodecyl)- is unique due to its specific alkylation pattern, which provides optimal balance between hydrophobicity and molecular stability . This makes it particularly suitable for applications requiring high thermal stability and low volatility .
Properties
CAS No. |
129725-38-8 |
---|---|
Molecular Formula |
C65H130 |
Molecular Weight |
911.7 g/mol |
IUPAC Name |
1,2,4-tris(2-octyldodecyl)cyclopentane |
InChI |
InChI=1S/C65H130/c1-7-13-19-25-31-34-40-44-50-60(49-43-37-28-22-16-10-4)55-63-58-64(56-61(51-45-38-29-23-17-11-5)53-47-41-35-32-26-20-14-8-2)65(59-63)57-62(52-46-39-30-24-18-12-6)54-48-42-36-33-27-21-15-9-3/h60-65H,7-59H2,1-6H3 |
InChI Key |
ODNCFTDYKIGPIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1CC(C(C1)CC(CCCCCCCC)CCCCCCCCCC)CC(CCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
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